![molecular formula C23H22N2O6S B4625972 N-1,3-benzodioxol-5-yl-2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4625972.png)

N-1,3-benzodioxol-5-yl-2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetamide

Descripción general

Descripción

The compound belongs to a class of compounds known for their enzyme inhibitory potential and diverse biological activities. Such compounds often incorporate benzodioxane and acetamide moieties, which contribute to their biological efficacy. The synthesis and evaluation of these compounds have been the focus of research aiming to explore their potential in various biological applications, excluding their use as drugs in terms of dosage and side effects.

Synthesis Analysis

The synthesis of related compounds often starts with specific amine reactions followed by various substitution and condensation steps. For instance, the synthesis of sulfonamides with benzodioxane and acetamide moieties involves reacting N-2,3-dihydrobenzo[1,4]-dioxin-6-amine with different sulfonyl chlorides in aqueous conditions, followed by subsequent reactions with bromoacetamides in the presence of bases like lithium hydride in dimethylformamide (DMF) solvents (Abbasi et al., 2019).

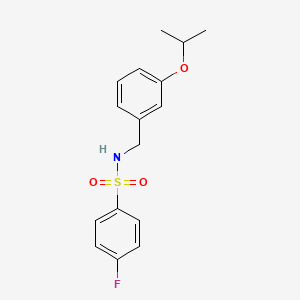

Molecular Structure Analysis

The molecular structure of acetamides, including those similar to the target compound, often features extended or bent conformations influenced by substitutions at various positions. For example, the crystal structure analysis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides has revealed linearly extended conformations and the role of hydrogen bonding in stabilizing these structures (Camerman et al., 2005).

Aplicaciones Científicas De Investigación

Enzyme Inhibition and Biological Activity

- Compounds with sulfamoyl and acetamoyl groups, including derivatives related to N-1,3-benzodioxol-5-yl-2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetamide, have been synthesized and found to exhibit various biological activities. These compounds have shown significant enzyme inhibition properties, particularly as cholinesterase inhibitors and moderately effective antibacterial agents. Computational docking against acetyl cholinesterase (AChE), butyryl cholinesterase (BChE), and lipoxygenase (LOX) revealed significant interactions, correlating well with experimental data (Irshad et al., 2014).

Antimicrobial and Genotoxic Properties

- A study on benzoimidazole derivatives, potentially structurally similar or related in activity to the compound , demonstrated antimicrobial and genotoxic activities. The crystal and molecular structure of one derivative was determined by X-ray diffraction analysis, underscoring the diverse potential applications of these compounds in scientific research (Benvenuti et al., 1997).

Antimalarial and Potential COVID-19 Applications

- Research into N-(phenylsulfonyl)acetamide derivatives explored their reactivity and antimalarial activity, with some compounds also being evaluated for potential COVID-19 applications. Theoretical calculations and molecular docking studies highlighted the promising activity of these compounds against various targets, including Plasmepsin-1 and Plasmepsin-2, essential for malaria, and SARS-CoV-2 main protease and Spike Glycoprotein, indicating the compound's versatile potential in drug development (Fahim & Ismael, 2021).

Alpha-Glucosidase and Acetylcholinesterase Inhibition

- A study synthesized new sulfonamides with benzodioxane and acetamide moieties, aimed at investigating their enzyme inhibitory potential. These compounds showed substantial activity against yeast alpha-glucosidase and were weak against acetylcholinesterase, indicating potential for therapeutic applications in diabetes and Alzheimer's disease management (Abbasi et al., 2019).

Anticonvulsant Activity

- Functionalized amino acid derivatives, including those structurally related to the compound of interest, have been evaluated for anticonvulsant activity. Specific derivatives showed potent activity in mouse models, indicating the potential of these compounds in developing new treatments for epilepsy (Kohn et al., 1991).

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-[4-[benzyl(methyl)sulfamoyl]phenoxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O6S/c1-25(14-17-5-3-2-4-6-17)32(27,28)20-10-8-19(9-11-20)29-15-23(26)24-18-7-12-21-22(13-18)31-16-30-21/h2-13H,14-16H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNGUUDFTJXEOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzodioxol-5-yl)-2-[4-[benzyl(methyl)sulfamoyl]phenoxy]acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B4625890.png)

![ethyl 5-(aminocarbonyl)-4-methyl-2-({[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4625902.png)

![N-[2-(3-chlorophenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4625914.png)

![N-ethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4625919.png)

![3-(4-chlorobenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one](/img/structure/B4625922.png)

![N-(2-isopropyl-6-methylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4625926.png)

![2-{[(4,5-diphenyl-1,3-thiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4625946.png)

![2-[(4-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B4625952.png)

![3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B4625958.png)

![N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4625959.png)

![2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-2-methylpropanamide](/img/structure/B4625966.png)

![10-(4-bromophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B4625980.png)